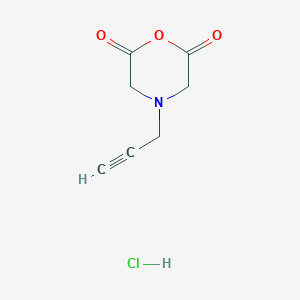
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol (TFOH) is a fluorinated alcohol that has gained a lot of attention in recent years due to its unique properties. It is used in various scientific research applications, including as a solvent, surfactant, and emulsifier.
Wirkmechanismus
The mechanism of action of 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is not well understood. However, it is known to interact with cell membranes and alter their properties. This compound has also been shown to induce changes in the conformation and activity of proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to disrupt the structure and function of cell membranes, leading to cell death. This compound has also been shown to inhibit the activity of various enzymes, including lipases and proteases. In addition, this compound has been shown to affect the expression of genes involved in lipid metabolism and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol has several advantages for use in lab experiments. It is a highly stable compound that is resistant to degradation and oxidation. It is also highly soluble in a wide range of solvents, making it easy to work with. However, this compound has some limitations. It is highly toxic and can be harmful to human health if not handled properly. It is also expensive, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research involving 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another area of interest is the study of the mechanism of action of this compound, which could lead to the development of new drugs and therapies. Finally, there is a need for more research on the toxicity of this compound and its effects on human health, which could inform the development of safety guidelines for its use in scientific research.
Synthesemethoden
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol can be synthesized by the reaction of 1,1,2,2-tetrafluoroethane with ethylene oxide in the presence of a strong base. The reaction yields this compound and sodium fluoride as a byproduct. The purity of this compound can be improved by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol is widely used in scientific research as a solvent, surfactant, and emulsifier. It is used in various fields, including biology, chemistry, and materials science. This compound is known to dissolve a wide range of organic compounds, making it useful in the extraction and purification of organic molecules. It is also used as a surfactant in the preparation of nanoparticles and as an emulsifier in the production of emulsions.
Eigenschaften
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F13O/c1-2(22)3(9,10)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h2,22H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSSZDTUULNWLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F13O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895356 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64773-44-0 |
Source


|
| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(4-ethoxyphenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2951243.png)

![5-Cyclopropyl-3-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1,2,4-oxadiazole](/img/structure/B2951246.png)
![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 4-((2,6-dimethylmorpholino)sulfonyl)benzoate](/img/structure/B2951247.png)
![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2951248.png)

![N~1~-(2-ethyl-6-methylphenyl)-2-[2-methyl-6-oxo-5-(4-phenyl-1,3-thiazol-2-yl)-1(6H)-pyrimidinyl]acetamide](/img/structure/B2951251.png)
![2-({[(4-Fluorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2951252.png)
